2-Fluoro-3-methoxybenzonitrile CAS number
2-Fluoro-3-methoxybenzonitrile CAS number
An In-Depth Technical Guide to 2-Fluoro-3-methoxybenzonitrile (CAS: 198203-94-0): A Key Intermediate in Modern Synthesis
2-Fluoro-3-methoxybenzonitrile, identified by its CAS Number 198203-94-0, is a highly functionalized aromatic building block of increasing importance in the fields of medicinal chemistry, agrochemicals, and materials science.[1][2][3] Its structure, featuring a strategically positioned fluorine atom, a methoxy group, and a reactive nitrile moiety on a benzene ring, offers a unique combination of electronic and steric properties. This guide, prepared for researchers and drug development professionals, provides a comprehensive overview of its synthesis, characterization, reactivity, and applications, grounding theoretical knowledge in practical, field-proven insights.
The incorporation of fluorine into organic molecules is a cornerstone of modern drug design, often used to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic profiles.[4] In 2-Fluoro-3-methoxybenzonitrile, the fluorine atom at the 2-position and the methoxy group at the 3-position exert powerful ortho-directing effects and influence the molecule's reactivity, making it a versatile precursor for complex molecular scaffolds.[5] The nitrile group serves as a valuable synthetic handle, readily convertible into amines, carboxylic acids, or various heterocyclic systems.
Physicochemical Properties and Spectroscopic Profile
Verifying the identity and purity of 2-Fluoro-3-methoxybenzonitrile is paramount before its use in any synthetic protocol. The following table summarizes its key physical and computed properties.
| Property | Value | Source |
| CAS Number | 198203-94-0 | [1][2][3] |
| Molecular Formula | C₈H₆FNO | [2][3] |
| Molecular Weight | 151.14 g/mol | [2][3] |
| IUPAC Name | 2-fluoro-3-methoxybenzonitrile | [3] |
| SMILES | COC1=CC=CC(=C1F)C#N | [3] |
| Appearance | Typically a white to off-white solid | N/A |
| Purity | >97% (typical commercial grade) | [2] |
Spectroscopic Characterization: A Self-Validating System
Spectroscopic analysis provides definitive structural confirmation. Below are the expected spectral characteristics for verifying the integrity of the material.
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¹H NMR (Proton NMR): The aromatic region will display three distinct signals corresponding to the protons on the benzene ring. The coupling patterns (doublet of doublets, triplets) will be influenced by both H-H and H-F coupling constants, providing clear evidence of the substitution pattern. The methoxy group will appear as a sharp singlet around 3.9 ppm.
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¹³C NMR (Carbon NMR): Approximately eight distinct signals are expected. The nitrile carbon (C≡N) will be observed downfield (~115-120 ppm). The carbon directly bonded to fluorine will show a large one-bond C-F coupling constant (¹JCF), a hallmark of fluorinated aromatics. The methoxy carbon will appear around 56 ppm.
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¹⁹F NMR (Fluorine NMR): A single resonance will be observed, with its chemical shift providing information about the electronic environment of the fluorine atom.
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Infrared (IR) Spectroscopy: A strong, sharp absorption band around 2220-2240 cm⁻¹ is characteristic of the nitrile (C≡N) stretching vibration.[6] Additional key peaks will include C-O stretching for the methoxy group (~1250 cm⁻¹) and C-F stretching (~1100-1200 cm⁻¹).
-
Mass Spectrometry (MS): The molecular ion peak (M+) should be observed at m/z = 151.14, corresponding to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition, C₈H₆FNO.[3]
Synthesis and Mechanistic Insights
While multiple synthetic routes exist for substituted benzonitriles, a common and reliable laboratory-scale method involves the dehydration of the corresponding aldoxime, which is synthesized from 2-fluoro-3-methoxybenzaldehyde. This two-step process is efficient and utilizes readily available starting materials.
Experimental Protocol: Synthesis via Aldoxime Dehydration
Step 1: Synthesis of 2-Fluoro-3-methoxybenzaldehyde Oxime
-
In a 250 mL round-bottom flask, dissolve 2-fluoro-3-methoxybenzaldehyde (1.0 eq) in a 1:1 mixture of ethanol and water.
-
Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) to the solution. The sodium acetate acts as a base to liberate free hydroxylamine.
-
Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).
-
Once complete, reduce the ethanol volume under reduced pressure. The aqueous residue is then cooled in an ice bath to precipitate the oxime.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. The product is typically used in the next step without further purification.
Step 2: Dehydration to 2-Fluoro-3-methoxybenzonitrile
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In a fume hood, combine the crude 2-fluoro-3-methoxybenzaldehyde oxime (1.0 eq) with a dehydrating agent such as acetic anhydride (2.0 eq) or phosphorus pentoxide. Acetic anhydride is often preferred for its ease of handling.
-
Heat the mixture gently (e.g., to 80-100 °C) with stirring for 1-2 hours. The reaction is typically exothermic and should be controlled carefully.
-
After cooling to room temperature, pour the reaction mixture cautiously into a beaker of ice water to quench the excess acetic anhydride.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution to remove acetic acid, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude nitrile.
-
Purify the product by column chromatography on silica gel or by recrystallization to obtain pure 2-Fluoro-3-methoxybenzonitrile.
Synthesis Workflow Diagram
Caption: A two-step synthesis of 2-Fluoro-3-methoxybenzonitrile.
Chemical Reactivity and Synthetic Utility
2-Fluoro-3-methoxybenzonitrile is a versatile intermediate due to its multiple reactive sites. Understanding its reactivity profile allows for its strategic deployment in complex syntheses.
-
Nitrile Group Transformations: The cyano group is a linchpin for functional group interconversion.
-
Hydrolysis: It can be hydrolyzed under acidic or basic conditions to form 2-fluoro-3-methoxybenzoic acid, a precursor for esters and amides.
-
Reduction: Catalytic hydrogenation (e.g., using H₂/Pd-C) or chemical reduction (e.g., with LiAlH₄) reduces the nitrile to 2-fluoro-3-methoxybenzylamine, a key fragment for building bioactive molecules.
-
Organometallic Addition: Grignard or organolithium reagents can add to the nitrile to form ketones after acidic workup.
-
-
Aromatic Ring Substitution: The existing substituents direct further electrophilic aromatic substitution, although the ring is somewhat deactivated by the nitrile and fluorine. Friedel-Crafts reactions or halogenations can be achieved under specific conditions.
-
Nucleophilic Aromatic Substitution (SNAr): While the fluorine atom is not as activated as in nitro-substituted systems, it can undergo SNAr reactions with potent nucleophiles under forcing conditions, allowing for the introduction of new functionalities at the 2-position.
Synthetic Utility Diagram
Caption: Key transformations of 2-Fluoro-3-methoxybenzonitrile.
Applications in Drug Discovery
The primary value of 2-Fluoro-3-methoxybenzonitrile lies in its application as a sophisticated building block for Active Pharmaceutical Ingredients (APIs).[7] Fluorinated aromatics are prevalent in many FDA-approved drugs.
-
Kinase Inhibitors: Many small-molecule kinase inhibitors, used extensively in oncology, feature substituted aromatic cores.[8] This benzonitrile can serve as the starting point for constructing heterocyclic scaffolds like quinazolines or pyrazolopyridines that mimic the adenine ring of ATP, enabling competitive inhibition at the enzyme's active site.[8] The fluorine atom can form crucial hydrogen bonds or other non-covalent interactions within the ATP-binding pocket, enhancing potency and selectivity.
-
Metabolic Blocking: The carbon-fluorine bond is exceptionally strong and resistant to metabolic oxidation by cytochrome P450 enzymes.[4] Introducing fluorine at the 2-position can block what might otherwise be a site of metabolic vulnerability, thereby increasing the drug's half-life and bioavailability.
-
CNS-Active Agents: The lipophilicity of a molecule is a key determinant of its ability to cross the blood-brain barrier. Fluorine substitution can increase lipophilicity, making this building block attractive for the synthesis of novel therapeutics targeting the central nervous system.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of 2-Fluoro-3-methoxybenzonitrile is essential. While a specific, comprehensive toxicological profile may not be available, data from closely related isomers provide a strong basis for a cautious approach.[9][10]
| Parameter | Guideline | Rationale |
| Personal Protective Equipment (PPE) | Wear chemical safety goggles, a lab coat, and nitrile gloves. | To prevent skin and eye contact. Isomers are classified as skin and eye irritants.[9][10] |
| Handling | Handle in a well-ventilated fume hood. Avoid creating dust. | Isomers are classified as toxic if inhaled.[9][11] Avoid ingestion and direct contact. |
| Storage | Store in a tightly sealed container in a cool, dry, well-ventilated area. | To prevent degradation and contamination. Keep away from incompatible materials like strong oxidizing agents. |
| Disposal | Dispose of in accordance with local, state, and federal regulations for chemical waste. | To ensure environmental safety and regulatory compliance. |
Toxicity Note: Based on data for analogous compounds like 2-fluoro-3-methylbenzonitrile, this class of compounds can be toxic if swallowed, inhaled, or in contact with skin.[12] All handling should be performed with the assumption that the compound is hazardous.
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